7,8-Dihydroxy-4'-methoxyisoflavone
CAS No.: 37816-19-6
Cat. No.: VC21318846
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 37816-19-6 |
---|---|
Molecular Formula | C16H12O5 |
Molecular Weight | 284.26 g/mol |
IUPAC Name | 7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3 |
Standard InChI Key | DLXIJJURUIXRFK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O |
Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O |
Chemical Identity and Properties
7,8-Dihydroxy-4'-methoxyisoflavone is an isoflavone derivative characterized by a distinctive chemical structure featuring hydroxyl groups at positions 7 and 8, with a methoxy group at the 4' position. This specific arrangement contributes to its unique chemical and biological properties.
Basic Chemical Information
The compound possesses the following fundamental chemical identifiers:
Parameter | Value |
---|---|
Chemical Name | 7,8-Dihydroxy-4'-methoxyisoflavone |
Common Name | Retusin |
CAS Registry Number | 37816-19-6 |
Molecular Formula | C₁₆H₁₂O₅ |
Molecular Weight | 284.26 g/mol |
IUPAC Name | 7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChIKey | DLXIJJURUIXRFK-UHFFFAOYSA-N |
This compound is characterized by its isoflavone backbone with specific hydroxyl and methoxy substitutions that distinguish it from other related flavonoid compounds . The presence of the 7,8-dihydroxy groups creates a catechol moiety that is associated with particular biological activities, while the 4'-methoxy group on the B ring contributes to its distinct chemical properties and potential pharmacological effects .
Synonyms and Alternative Nomenclature
Due to its presence in different plant species and various research contexts, 7,8-Dihydroxy-4'-methoxyisoflavone has accumulated several synonyms in scientific literature:
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Retusin (from Dalbergia)
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7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one
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7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
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4H-1-Benzopyran-4-one, 7,8-dihydroxy-3-(4-methoxyphenyl)-
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Retusin tlc
Structural Characteristics
The structural features of 7,8-Dihydroxy-4'-methoxyisoflavone are critical to understanding its chemical behavior, stability, and biological interactions.
Chemical Structure
7,8-Dihydroxy-4'-methoxyisoflavone consists of a 15-carbon skeleton arranged in a C6-C3-C6 configuration typical of flavonoids. Its structure includes:
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A chromene backbone (benzopyran system)
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Two hydroxyl groups at positions 7 and 8 on the A ring
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A methoxy group at the 4' position on the B ring
This specific arrangement of functional groups contributes to the compound's chemical properties, including its solubility, reactivity, and interactions with biological targets.
Structure-Activity Relationships
Research on related flavonoid compounds suggests that the positioning of hydroxyl and methoxy groups significantly influences biological activity. The 7,8-catechol moiety (dihydroxy arrangement) has been identified as essential for certain biological effects in related flavones. This is particularly evident in studies examining TrkB (tropomyosin receptor kinase B) agonistic activity of similar compounds .
Studies on related compounds indicate that the presence of a hydrogen bond acceptor on the 4'-position of the flavone B ring can be critical for biological activities. For instance, in 7,8-dihydroxyflavone derivatives, this feature has been shown to enhance TrkB agonistic effects . The specific 4'-methoxy substitution in Retusin may therefore contribute significantly to its particular biological profile.
Natural Sources and Occurrence
7,8-Dihydroxy-4'-methoxyisoflavone has been identified in several plant species, highlighting its natural distribution and potential ecological roles.
Botanical Sources
According to available research, 7,8-Dihydroxy-4'-methoxyisoflavone has been reported in:
Plant Species | Family | Plant Part | Reference |
---|---|---|---|
Maackia amurensis | Fabaceae | Not specified | |
Dalbergia retusa | Fabaceae | Not specified | |
Centaurea spinosa | Asteraceae | Not specified |
This compound is part of the broader isoflavone family, which is predominantly found in leguminous plants (Fabaceae family). Its presence in diverse plant families suggests potential convergent evolution of biosynthetic pathways or different ecological roles across plant species .
Application Area | Specific Use |
---|---|
Pharmaceuticals | Active pharmaceutical ingredient research |
Food Industry | Food additive research |
Agrochemical Sector | Agrochemical research |
Cosmetic Field | Flavors and fragrances development |
Chemical Industry | Chemical catalyst applications |
The compound is provided at industrial grade with 99% purity, suggesting its use in both research and potentially industrial applications . Its categorization as both a pharmaceutical ingredient and food additive indicates dual-purpose applications spanning both therapeutic and nutritional domains.
Research Value
The compound serves as an important research tool for several reasons:
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As a natural product benchmark for comparison with synthetic derivatives
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As a structural template for developing novel bioactive compounds
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As a potential lead compound for drug discovery programs
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As a reference standard for analytical chemistry applications
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